molecular formula C22H21F3N2O3S B2630264 2-(4-methylpiperidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251582-26-9

2-(4-methylpiperidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2630264
CAS No.: 1251582-26-9
M. Wt: 450.48
InChI Key: DUWXYPNVUDPYQD-UHFFFAOYSA-N
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Description

2-(4-methylpiperidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazine core, followed by the introduction of the piperidine and trifluoromethylphenyl groups. Common reagents and conditions include:

    Starting Materials: Benzothiazine derivatives, 4-methylpiperidine, and 4-(trifluoromethyl)benzoyl chloride.

    Reaction Conditions: Solvents like dichloromethane or toluene, catalysts such as triethylamine, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzothiazine core.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Substitution reactions might occur at the aromatic rings, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved might include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling.

    Pathway Modulation: Affecting pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine Derivatives: Other compounds in this class with similar structures and activities.

    Piperidine Derivatives: Compounds containing the piperidine ring, known for their pharmacological properties.

    Trifluoromethylphenyl Compounds: Molecules with the trifluoromethylphenyl group, often used in medicinal chemistry.

Uniqueness

2-(4-methylpiperidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O3S/c1-15-10-12-26(13-11-15)21(28)20-14-27(17-8-6-16(7-9-17)22(23,24)25)18-4-2-3-5-19(18)31(20,29)30/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWXYPNVUDPYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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